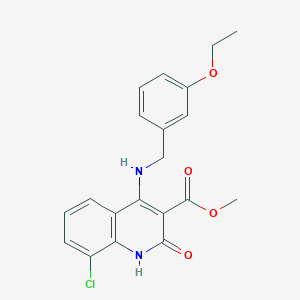

Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 8-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-3-27-13-7-4-6-12(10-13)11-22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITIUZVBLIGVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and drug development. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C20H19ClN2O4

- Molecular Weight: 386.83 g/mol

- LogP: 3.1167 (indicates moderate lipophilicity)

Structural Features:

The compound features a chloro group, an ethoxybenzyl amino group, and a carboxylate ester, contributing to its unique chemical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and solvent choice, are crucial for achieving desired transformations.

Preliminary studies suggest that this compound may interact with specific biological targets, including enzymes involved in metabolic pathways or cellular signaling processes. These interactions could potentially lead to various therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's potential anticancer activity. For example, research involving MCF-7 cancer cells indicated that the compound could inhibit cell proliferation at certain concentrations. The MTT assay results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Biological Activity |

|---|---|

| Quinoline Derivatives | Diverse biological activities |

| Coumarin Derivatives | Various pharmaceutical applications |

| Methyl 4-Hydroxyquinoline | Antioxidant activity |

Case Studies

- Anticancer Activity: A study focused on the effects of this compound on MCF-7 cells found significant inhibition of cell growth at higher concentrations. The results indicated that the compound could serve as a lead for developing new anticancer therapies.

- Enzyme Interaction Studies: Research examining the binding affinity of this compound to specific enzymes suggests potential roles in modulating metabolic pathways. Further investigations are necessary to elucidate these interactions fully.

Comparison with Similar Compounds

Structural and Functional Differences

Hypothesized Property Differences

- Metabolic Stability : The ethyl ester in Analog 2 may confer slower enzymatic hydrolysis compared to the methyl ester in the target compound and Analog 1, affecting bioavailability .

- Electron Effects : The 2,4-difluoro substituent in Analog 1 could enhance electron-deficient character, influencing binding interactions in biological targets (e.g., enzyme active sites) .

Chlorine Position Impact

The chlorine at position 8 in the target compound and Analog 1 may alter ring electronics compared to position 7 in Analog 2.

Research Implications

While direct pharmacological data for the target compound are absent, structural comparisons suggest:

The 3-ethoxybenzyl group may optimize tissue penetration in hydrophobic environments (e.g., blood-brain barrier).

The methyl ester could lead to rapid prodrug activation in vivo compared to ethyl analogs.

The chlorine at position 8 might enhance stacking interactions with aromatic residues in enzymes or receptors.

Further studies should prioritize crystallographic analysis (using SHELX ) and in vitro assays to validate these hypotheses.

Preparation Methods

Pfitzinger Reaction Modifications

The Pfitzinger reaction, which employs isatins and enaminones, can generate quinoline-4-carboxylic acids. While this method typically positions the carboxylate at C4, modifications using 5-chloroisatin and methyl malonate derivatives could theoretically yield the C3-carboxylate isomer. However, steric and electronic factors limit its applicability for the target compound.

Direct Amination Strategies

Recent advances in transition-metal-catalyzed amination allow direct coupling of aryl halides with amines. For example, palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-8-methylquinoline-3-carboxylate with 3-ethoxybenzylamine could streamline the synthesis. However, the method’s feasibility depends on the chloride’s reactivity at position 4, which is often low in quinolines.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Cyclization yields improve with polar aprotic solvents like DMF, which stabilize the transition state. Scaling the Gould-Jacobs reaction to industrial production necessitates continuous flow reactors to manage exothermicity and reduce reaction time.

Purification Techniques

Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high-purity methyl ester precursors. Final product recrystallization from ethanol/water mixtures enhances crystallinity and removes residual by-products.

Q & A

Basic: What are the optimal synthetic routes for Methyl 8-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis of quinoline-3-carboxylate derivatives typically involves condensation reactions or cyclization of substituted anilines with carbonyl-containing reagents. For example, ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate was synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K, followed by purification via silica-gel column chromatography . Key factors include:

- Temperature : Higher temperatures (e.g., 453 K) accelerate cyclization but may degrade sensitive functional groups.

- Catalysts : Piperidine aids in deprotonation and cyclization.

- Purification : Column chromatography (petroleum ether/ethyl acetate) ensures high purity.

Methodological variations (e.g., solvent choice, stoichiometry) should be tested systematically to optimize yield and minimize byproducts .

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, the crystal structure of a related aminoquinoline derivative revealed a planar quinoline ring system with intermolecular N–H⋯N hydrogen bonds .

- NMR spectroscopy : Confirms substitution patterns (e.g., integration of ethoxybenzyl protons).

- HPLC-MS : Validates purity and molecular weight.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .

Basic: How can researchers design experiments to evaluate the biological activity of this compound?

- In-vitro assays : Use bacterial cultures (e.g., E. coli, S. aureus) to test antimicrobial activity via minimum inhibitory concentration (MIC) assays .

- Enzyme inhibition studies : Fluorescence-based assays can quantify interactions with target enzymes (e.g., DNA gyrase or topoisomerase IV, common targets for quinolones) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selective toxicity .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in quinoline derivatives?

X-ray crystallography provides precise bond lengths and angles, as seen in the analysis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, where the dihedral angle between the quinoline and methoxybenzene rings was 70.22° . Computational tools (e.g., DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. Molecular docking further elucidates binding modes with biological targets .

Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?

Long-term environmental studies should follow protocols like Project INCHEMBIOL, which includes:

- Laboratory studies : Measure physicochemical properties (logP, hydrolysis rates) to predict environmental persistence .

- Ecotoxicology assays : Assess toxicity across trophic levels (e.g., Daphnia magna for aquatic toxicity).

- Field monitoring : Track degradation products in soil/water matrices using LC-MS/MS .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in quinoline-3-carboxylates?

- Functional group modulation : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy) and compare bioactivity .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical substituents for target binding.

- Meta-analysis : Corrogate data from related compounds (e.g., norfloxacin, besifloxacin) to infer activity trends .

Advanced: How should researchers address contradictions in synthetic yield or biological activity data across studies?

- Replicate conditions : Ensure identical reagents, catalysts, and equipment (e.g., confirm purity of starting materials).

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading) .

- Cross-validate assays : Compare results from independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What role does molecular docking play in predicting the mechanism of action of this compound?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase. For example, methyl 2-chloro-8-methoxyquinoline-3-carboxylate showed high binding energy (-9.2 kcal/mol) to the ATP-binding pocket of a bacterial kinase, suggesting competitive inhibition .

Advanced: How do in-vivo pharmacokinetic studies differ from in-vitro models for this compound?

- In-vitro : Focus on permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

- In-vivo : Use rodent models to measure bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations, while PET imaging tracks real-time biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.